molecular formula C21H38BrN B027831 Benzyldodecyldimethylammonium bromide CAS No. 7281-04-1

Benzyldodecyldimethylammonium bromide

Cat. No. B027831
CAS RN: 7281-04-1
M. Wt: 384.4 g/mol
InChI Key: KHSLHYAUZSPBIU-UHFFFAOYSA-M
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Description

  • Introduction : Benzyldodecyldimethylammonium bromide is a quaternary ammonium compound with various applications, particularly as a surfactant.

  • Synthesis Analysis : While specific details on the synthesis of Benzyldodecyldimethylammonium bromide are not provided in the papers, related compounds have been synthesized and studied. For example, Benzyl trimethyl ammonium tribromide has been synthesized from bromide ion oxidation with HNO3 and used as a reagent for bromination of aromatic compounds (Pourmousavi & Salehi, 2009).

  • Molecular Structure Analysis : The molecular and crystal structures of N-benzyl-N,N-dimethylalkylammonium bromides monohydrates have been determined. These structures consist of alternated hydrophobic and hydrophilic layers. The attraction between N+ of the cation head-groups and Br- anions is through weak C_H...Br interactions (Hodorowicz, Stadnicka, & Czapkiewicz, 2005).

  • Chemical Reactions and Properties : Benzyldodecyldimethylammonium bromide is known for its role in various chemical reactions. For instance, its related compound, benzyl bromide, has been used in one-electron cleavage at palladium and palladized cathodes for generating benzyl radicals (Jouikov & Simonet, 2010).

  • Physical Properties Analysis : The solubility of tetrabutylammonium bromide, a compound similar to Benzyldodecyldimethylammonium bromide, in benzene has been studied, offering insights into the solubility behavior of similar quaternary ammonium bromides (Lee & Huang, 2002).

  • Chemical Properties Analysis : The micellar properties of benzyldimethyldodecylammonium bromide, a close relative to Benzyldodecyldimethylammonium bromide, have been studied, providing insights into its behavior in various solvent media (Ghosh & Baghel, 2008).

Scientific Research Applications

  • Enantioselective Alkylation : Benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide effectively performs enantioselective alkylation of active methylene compounds as a chiral phase transfer catalyst (Saigo, Koda, & Nohira, 1979).

  • Bromination of Activated Aromatic Compounds : Benzyl triethyl ammonium tribromide is used as an efficient, regioselective, and recoverable reagent for the bromination of activated aromatic compounds at room temperature (Pourmousavi & Salehi, 2009).

  • Alkylation of Methionine and Cysteine : Benzyl bromide is a fast and selective alkylator of methionine and cysteine, leading to fumarase inactivation and alkylation of a methionine residue (Rogers, Shaltiel, & Boyer, 1976).

  • Selective Protein Labeling : NBD-BBr, a fluorescent derivative of benzyl bromide, effectively labels selenomethionine residues in proteins, potentially enhancing dual site-specific modification (Lang, Spratt, Guillemette, & Palmer, 2006).

  • Enzyme Activity in Quaternary Ammonium Salts : Benzylic groups as substituents in quaternary ammonium salts increase enzyme activity but deactivate faster than in pure buffer. A more flexible hydrocarbon chain spacer results in better catalytic properties (Matteis et al., 2016).

  • Generation of Benzyl Radicals : One-electron cleavage of benzylic bromides at palladium and palladized cathodes allows for the generation of benzyl radicals, which can be immobilized onto solid interfaces for in situ addition to unsaturated organic systems (Jouikov & Simonet, 2010).

  • Preservative Properties : The monohydrate of benzyldodecyldimethylammonium bromide has preservative properties, and its structure was determined from single-crystal X-ray diffraction data (Rodier et al., 1995).

  • Micellar Properties : Micellar properties of benzyldimethyldodecylammonium bromide in aquo-organic solvent media are influenced by water structure, solvent properties, and hydrophobic interaction (Ghosh & Baghel, 2008).

Safety And Hazards

Benzyldodecyldimethylammonium bromide is toxic if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . When heated to decomposition, it emits very toxic fumes of NH3, NOx, and Br .

properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSLHYAUZSPBIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-35-5 (Parent)
Record name Benzododecinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048698
Record name Benzyldodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyldodecyldimethylammonium bromide

CAS RN

7281-04-1
Record name Benzyldimethyldodecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7281-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzododecinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODODECINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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